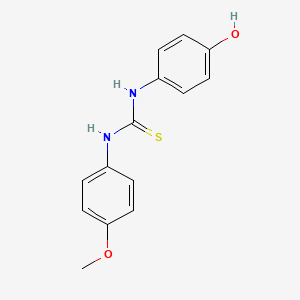![molecular formula C18H18FN3OS B5702098 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as FPB, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPB is a thioamide derivative that belongs to the class of benzamide compounds. It has a molecular formula of C19H20FN3OS and a molecular weight of 357.44 g/mol.
作用机制
The mechanism of action of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of Bcl-2 and HDAC6 proteins. Bcl-2 is a protein that is overexpressed in many cancer cells, and its overexpression is associated with resistance to chemotherapy and radiation therapy. 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide binds to Bcl-2 and inhibits its activity, leading to the induction of apoptosis in cancer cells. HDAC6 is a protein that is involved in the regulation of cell proliferation and migration. 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide inhibits the activity of HDAC6, leading to the inhibition of cell growth and migration.
Biochemical and Physiological Effects
4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have potent anti-tumor activity in vitro and in vivo. Studies have shown that 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the activity of HDAC6, leading to the inhibition of cell proliferation and migration.
实验室实验的优点和局限性
One advantage of using 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its potent anti-tumor activity against various cancer cell lines. 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to be effective against both drug-resistant and drug-sensitive cancer cells. Another advantage is its ability to induce apoptosis in cancer cells, which is a desirable outcome in cancer therapy. However, one limitation of using 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the safety and efficacy of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in vivo.
未来方向
There are several future directions for the study of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. One direction is to investigate the safety and efficacy of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in vivo. Animal studies are needed to determine the pharmacokinetics and pharmacodynamics of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide and to evaluate its potential toxicity to normal cells. Another direction is to investigate the use of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in combination with other anti-cancer agents. Combination therapy may enhance the anti-tumor activity of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide and reduce its potential toxicity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor activity of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, which may lead to the development of more effective cancer therapies.
合成方法
The synthesis of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide involves a series of chemical reactions that require the use of various reagents and solvents. The first step involves the reaction of 4-fluoroaniline with 2-bromo-1-(pyrrolidin-1-yl)benzene in the presence of a palladium catalyst to yield N-(4-fluorophenyl)-2-(1-pyrrolidinyl)benzamide. The second step involves the reaction of the intermediate product with thiophosgene in the presence of a base to yield 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. The final product is then purified using column chromatography to obtain a high yield of pure 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide.
科学研究应用
4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2, which is involved in the regulation of apoptosis. 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide also inhibits the activity of another protein called HDAC6, which is involved in the regulation of cell proliferation and migration.
属性
IUPAC Name |
4-fluoro-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c19-14-9-7-13(8-10-14)17(23)21-18(24)20-15-5-1-2-6-16(15)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLPRIJTWMTJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-amino-4-anilinothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5702021.png)


![N-[4-(aminosulfonyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5702027.png)

![3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B5702035.png)

![methyl 3-{[3-(4-methylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5702053.png)

![2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole](/img/structure/B5702060.png)



